molecular formula C7H15ClFNO B8026253 3-(Fluoromethyl)azepan-3-ol hydrochloride

3-(Fluoromethyl)azepan-3-ol hydrochloride

Cat. No.: B8026253
M. Wt: 183.65 g/mol
InChI Key: WPYJMJJJXFKKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Fluoromethyl)azepan-3-ol hydrochloride is a chemical compound with the molecular formula C7H15ClFNO. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The presence of a fluoromethyl group and a hydroxyl group on the azepane ring imparts unique chemical properties to this compound. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)azepan-3-ol hydrochloride typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.

    Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents like fluoromethyl iodide or fluoromethyl sulfonates.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using oxidizing agents such as hydrogen peroxide or peracids.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)azepan-3-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

Scientific Research Applications

3-(Fluoromethyl)azepan-3-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)azepan-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The hydroxyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Fluoromethyl)azepan-3-ol hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for unique biological interactions. The fluorine atom’s high electronegativity and small size can influence the compound’s reactivity and binding affinity compared to its chloro, bromo, and hydroxymethyl analogs .

Properties

IUPAC Name

3-(fluoromethyl)azepan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO.ClH/c8-5-7(10)3-1-2-4-9-6-7;/h9-10H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYJMJJJXFKKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)(CF)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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